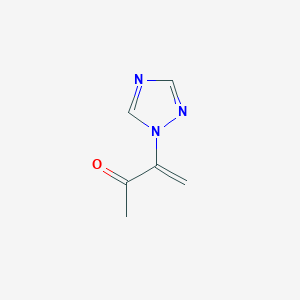
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Es un inhibidor altamente selectivo y potente de los complejos de la diana de rapamicina en mamíferos (mTOR), específicamente mTORC1 y mTORC2 . Este compuesto se utiliza principalmente en la investigación relacionada con los procesos de fosforilación y desfosforilación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de KU63794 involucra múltiples pasos, comenzando con la preparación del núcleo de pirido[2,3-d]pirimidina. Los pasos clave incluyen:
- Formación del núcleo de pirido[2,3-d]pirimidina mediante reacciones de ciclización.
- Introducción de los grupos morfolina en posiciones específicas en la estructura del núcleo.
- Unión del grupo metoxi-benceno-metanol a la estructura del núcleo.
Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como el dimetilsulfóxido (DMSO) y catalizadores específicos para facilitar las reacciones. El producto final se purifica utilizando cromatografía líquida de alta resolución (HPLC) para lograr una pureza de ≥98% .
Métodos de producción industrial
La producción industrial de KU63794 sigue rutas sintéticas similares pero a una escala mayor. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. El compuesto se produce en forma sólida y se almacena en condiciones que lo protegen de la luz y la humedad .
Análisis De Reacciones Químicas
Tipos de reacciones
KU63794 experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse bajo condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales en el compuesto.
Sustitución: Las reacciones de sustitución se pueden utilizar para reemplazar grupos específicos en el compuesto con otros grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se utilizan comúnmente.
Sustitución: Se pueden utilizar varios nucleófilos y electrófilos en reacciones de sustitución, dependiendo de la modificación deseada.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados con grupos funcionales modificados, mientras que las reacciones de sustitución pueden producir una amplia gama de derivados con diferentes grupos funcionales .
Aplicaciones Científicas De Investigación
KU63794 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como un compuesto de herramienta para estudiar los procesos de fosforilación y desfosforilación.
Biología: Se emplea en la investigación de biología celular para investigar el papel de los complejos mTOR en los procesos celulares.
Industria: Se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos que se dirigen a las vías de mTOR.
Mecanismo De Acción
KU63794 ejerce sus efectos inhibiendo selectivamente la actividad de los complejos mTORC1 y mTORC2. El compuesto se une al sitio activo de mTOR, evitando su fosforilación y activación. Esta inhibición interrumpe las vías de señalización descendentes, incluida la fosforilación de Akt, S6K y 4E-BP1, que son cruciales para el crecimiento y la proliferación celular . El compuesto muestra una alta especificidad para los complejos mTOR, con una actividad mínima contra otras quinasas de proteínas y lípidos .
Comparación Con Compuestos Similares
KU63794 es único en su alta selectividad y potencia como inhibidor de mTOR. Los compuestos similares incluyen:
Temsirolimus: Otro inhibidor de mTOR utilizado en la terapia del cáncer, pero con un mecanismo de acción y una especificidad diferentes.
Everolimus: Similar al temsirolimus, utilizado en el tratamiento del cáncer y el trasplante de órganos.
KU63794 destaca por su alta especificidad para mTORC1 y mTORC2, lo que lo convierte en una herramienta valiosa en la investigación y las posibles aplicaciones terapéuticas .
Propiedades
Número CAS |
104940-87-6 |
|---|---|
Fórmula molecular |
C6H7N3O |
Peso molecular |
137.14 g/mol |
Nombre IUPAC |
3-(1,2,4-triazol-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C6H7N3O/c1-5(6(2)10)9-4-7-3-8-9/h3-4H,1H2,2H3 |
Clave InChI |
JCNKYWSKIBJYHN-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=C)N1C=NC=N1 |
SMILES canónico |
CC(=O)C(=C)N1C=NC=N1 |
| 104940-87-6 | |
Sinónimos |
3-Buten-2-one, 3-(1H-1,2,4-triazol-1-yl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


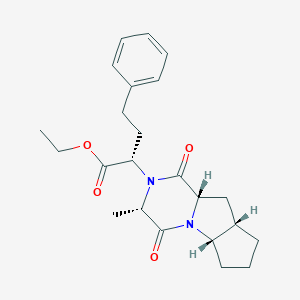
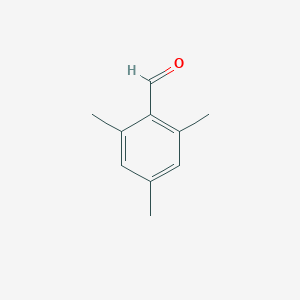
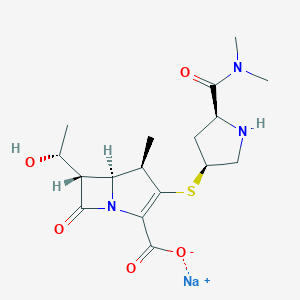
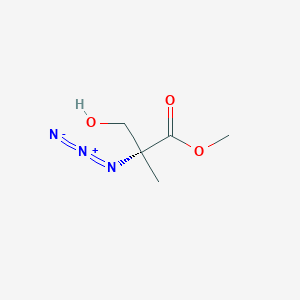

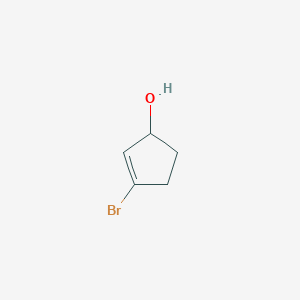

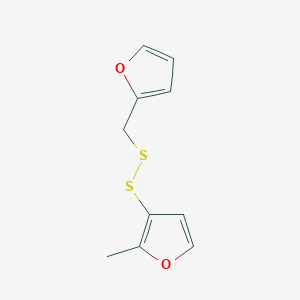
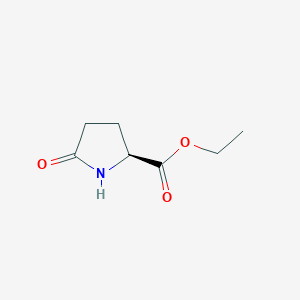
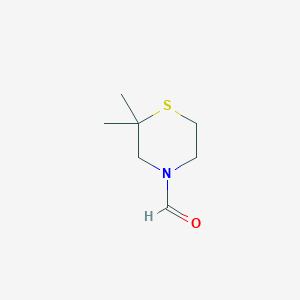

![2-[(4-Bromobenzyl)oxy]benzaldehyde](/img/structure/B22169.png)
![5-amino-1-(2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)imidazole-4-carboxamide](/img/structure/B22172.png)
![(2S)-2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4,5]decan-3-one](/img/structure/B22173.png)
